molecular formula C12H10N2O4 B121280 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester CAS No. 66917-18-8

6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester

Cat. No.: B121280
CAS No.: 66917-18-8
M. Wt: 246.22 g/mol
InChI Key: AEGPSCYSNZOUCV-UHFFFAOYSA-N
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Description

6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester: is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their significant biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a dioxo-indolizine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid, are often used to facilitate these reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds .

Biology and Medicine: In biological and medical research, 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile
  • 6-Cyano-3,5-dihydro-1-hydroxy-7-methyl-5-oxo-2-indolizinecarboxylic Acid Methyl Ester

Uniqueness: 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester is unique due to its specific combination of functional groups and its indolizine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 6-cyano-7-methyl-1,5-dioxo-2,3-dihydroindolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGPSCYSNZOUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(C(=O)C2=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573972
Record name Methyl 6-cyano-7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66917-18-8
Record name Methyl 6-cyano-7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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